molecular formula C18H24N2O6 B143258 N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid CAS No. 126937-41-5

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

Cat. No.: B143258
CAS No.: 126937-41-5
M. Wt: 364.4 g/mol
InChI Key: MKXMXZZARNRMMQ-UHFFFAOYSA-N
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Description

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a chemical compound with the molecular formula C18H24N2O6. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, which are commonly used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid typically involves the protection of the piperazine ring with Boc and Cbz groups. One common method is to start with piperazine and sequentially introduce the Boc and Cbz groups under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection and benzyl chloroformate for Cbz protection.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc and Cbz groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include trifluoroacetic acid for Boc deprotection and hydrogenation catalysts for Cbz deprotection.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while deprotection of the Cbz group yields the corresponding piperazine derivative.

Scientific Research Applications

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the piperazine ring from unwanted reactions, allowing for selective functionalization. The compound can also interact with biological targets, such as enzymes or receptors, through its piperazine core.

Comparison with Similar Compounds

Similar Compounds

  • N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid
  • 4-Boc-piperazine-2-carboxylic acid
  • N-4-叔丁氧羰基-N-1-苄氧羰基-2-哌嗪羧酸

Uniqueness

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is unique due to the presence of both Boc and Cbz protecting groups, which provide versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMXZZARNRMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373529
Record name 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126937-41-5
Record name 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126937-41-5
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Synthesis routes and methods I

Procedure details

0.1 g of 4-(tert.butoxycarbonyl)-piperazine-2-carboxylic acid was dissolved in 10 ml of 1N sodium hydroxide solution, cooled to 0° C. and treated with 0.2 g of benzyl chloroformate. The mixture was allowed to warm to room temperature and was then stirred overnight. The mixture was extracted with diethyl ether. The aqueous phase was then acidified to pH 4 with 2M hydrochloric acid and extracted with ethyl acetate to give 0.06 g of 1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-2-piperazinecarboxylic acid as a white solid; MS: m/e 365 [M+H]+.
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Synthesis routes and methods II

Procedure details

A solution 0.164 M of 2-piperazinecarboxylic acid dihydrochloride in a 1:1 dioxane-water mixture was made basic (pH 11) with 50% aqueous NaOH. A 0.68 M solution of Boc-ON (1.1 eq) in dioxane was added dropwise at RT to the above mixture and the reaction mixture was stirred at RT overnight. The mixture was extracted with Et2O (×3) and acidified with conc. HCl to pH 2. The aqueous layer was extracted with EtOAc (×3). The aqueous solution was basified to pH 10 with 50% NaOH. A 0.59 M solution N-(benzyloxycarbonyloxy)succinimide (1.1 eq.) in dioxane was added to the mixture at 0° C. The reaction mixture was stirred 3 h at RT. Dioxane was removed under reduced pressure. The basic solution was extracted with Et2O (×2) then acidified to pH 1 with conc. HCl, and extracted with EtOAc (×3). The combined organic layers were dried and evaporated. The residue was used as such in next step.
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